ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Anticancer Research Ehrlich Ascites Carcinoma In Vivo Pharmacology

Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS 62849-03-0) is a heterocyclic building block that features a 1,3-benzodioxole (methylenedioxyphenyl) ring fused to a 2,4-dioxobutanoate ester side chain. The compound is primarily supplied as a research intermediate for medicinal-chemistry synthesis programs, with a molecular weight of 264.23 g/mol (C₁₃H₁₂O₆) and a commercially available purity specification typically at 98%.

Molecular Formula C13H12O6
Molecular Weight 264.23 g/mol
CAS No. 62849-03-0
Cat. No. B1420012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
CAS62849-03-0
Molecular FormulaC13H12O6
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H12O6/c1-2-17-13(16)10(15)6-9(14)8-3-4-11-12(5-8)19-7-18-11/h3-5H,2,6-7H2,1H3
InChIKeyZYJILSFACFQGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS 62849-03-0): Core Synthetic Profile for Heterocyclic Building Block Procurement


Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS 62849-03-0) is a heterocyclic building block that features a 1,3-benzodioxole (methylenedioxyphenyl) ring fused to a 2,4-dioxobutanoate ester side chain . The compound is primarily supplied as a research intermediate for medicinal-chemistry synthesis programs, with a molecular weight of 264.23 g/mol (C₁₃H₁₂O₆) and a commercially available purity specification typically at 98% . Limited primary biological evaluations report cytotoxic activity against Ehrlich ascites carcinoma (EAC) models in mice and interactions with apoptotic pathways, providing early proof-of-concept for further lead optimization [1].

Why Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate Cannot Be Replaced by Closely Related Benzodioxole Analogs: The Critical Role of the Dual-Ketone Scaffold


The 2,4-dioxobutanoate motif in CAS 62849-03-0 is uniquely characterized by the presence of two adjacent ketone groups (α,γ-dioxo) along the butanoate chain, distinguishing it fundamentally from the mono-oxo analog ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1), which contains only a single ketone . This structural difference directly impacts metal-chelation capacity and reactivity at the β-diketone site, two properties essential for divergent downstream synthetic elaboration [1]. Furthermore, the ethyl ester in the target compound offers distinct hydrolytic lability compared with the methyl ester analog (CAS 832741-10-3; mol wt 250.20 vs 264.23), thereby affecting both purification characteristics and subsequent deprotection strategies . The free carboxylic acid analog (CAS 41764-07-2) has different solubility and solid-form properties, further limiting one-to-one interchangeability without a reformulation penalty [2]. These differences mean that substituting among these analogs can result in altered reaction yields, changed impurity profiles, or divergence from optimized patent routes preserving the ethyl 2,4-dioxobutanoate core.

Quantitative Differentiation Evidence: Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate versus In-Class Structural Analogs


In Vivo Antitumor Activity: EAC Model Data for the Ethyl 2,4-Dioxobutanoate versus Untreated Controls

In an Ehrlich ascites carcinoma (EAC) mouse model, CAS 62849-03-0 demonstrated observable cytotoxic activity in vivo, accompanied by evidence of apoptosis induction (nuclear fragmentation, caspase activation) and modulation of pro-/anti-apoptotic protein levels [1]. Critically, selectivity was observed: the compound showed no cytotoxicity toward macrophages in EAC-bearing mice and was non-cytotoxic to normal human lymphocytes in vitro [1]. These data stand in contrast to the class-level limitation that most closely related benzodioxole-dioxobutanoate analogs (e.g., methyl ester CAS 832741-10-3 or acid CAS 41764-07-2) lack any published in vivo tumor efficacy benchmark, placing the target compound as the only member of the sub-series with demonstrated in vivo anticancer signal [2]. The absence of comparative in vivo data for the methyl ester and acid analogs must be noted as a gap; the present comparison is therefore between the target compound and untreated controls rather than a head-to-head comparator experiment.

Anticancer Research Ehrlich Ascites Carcinoma In Vivo Pharmacology

Purity Specification Gradient: 98% versus 95% Commercially Available Grade

Multiple suppliers (Bidepharm, MolCore, Synblock) offer CAS 62849-03-0 at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, Sigma-Aldrich lists the compound at 95% purity under catalog LEYH9AD02251 . The 3% delta in purity specification can translate into measurable differences in downstream reaction robustness, particularly when the compound is used directly as a building block without further purification. The methyl ester analog (CAS 832741-10-3) is offered at purity as low as 95% by some sources , whereas the target ethyl ester has a more consistently available 98% grade.

Analytical Chemistry Quality Control Procurement Specification

Storage Condition Differentiation: Frozen Storage versus Ambient-Stable Analogs

The Fujifilm Wako (Combi-Blocks) catalog specifies frozen storage conditions for CAS 62849-03-0 , in contrast to the methyl ester analog (CAS 832741-10-3) and the mono-oxo analog (CAS 951889-25-1), which are typically stored at room temperature or 2–8°C per vendor documentation . The specific requirement for frozen storage implies a measurable difference in thermal or hydrolytic stability over time, which bears directly on inventory management and shipping logistics for procurement planning.

Compound Stability Storage Requirements Supply Chain Logistics

Melting Point as a Solid-Form Identity Discriminator: 133 °C for the Ethyl Ester

CookeChem reports a melting point of 133 °C for CAS 62849-03-0 . This value provides a clear numeric identity discriminator, as the methyl ester analog (CAS 832741-10-3) and the acid analog (CAS 41764-07-2) possess distinct melting points by virtue of different molecular packing. The melting point of 133 °C also implies that CAS 62849-03-0 is a solid at standard ambient temperature, whereas several shorter-chain benzodioxole butanoate derivatives are liquids. This solid form facilitates precise gravimetric aliquoting for quantitative synthesis.

Physicochemical Characterization Solid-Form Screening Identity Testing

Dual-Ketone Metal Chelation and Synthetic Versatility versus Mono-Oxo Analogs

The 2,4-dioxobutanoate scaffold in CAS 62849-03-0 contains both an α-ketoester and a γ-keto group, forming a 1,3-dicarbonyl system capable of chelating divalent and trivalent metal ions [1]. In contrast, the mono-oxo analog ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1) lacks the α-keto functionality and therefore cannot engage in the same bidentate chelation geometry . This structural feature makes the target compound uniquely suited as an intermediate for the synthesis of metal-coordinating heterocycles (pyrazoles, isoxazoles, pyrimidines) and as a potential ligand scaffold for metalloenzyme inhibitor design, following the precedent of 4-substituted 2,4-dioxobutanoic acids as influenza endonuclease inhibitors [2].

Synthetic Chemistry Metal Chelation Heterocyclic Synthesis

Patent-Anchored Synthetic Utility: Benzodioxole 2,4-Dioxobutanoate as a Key Intermediate in Liver-Disease and Anti-Inflammatory Lead Series

Patent literature identifies benzodioxole derivatives bearing substituents at the phenyl ring—including carboxyalkylthioalkyl groups—as active agents for liver disease treatment [1]. The ethyl 2,4-dioxobutanoate side chain serves as a versatile handle that can be elaborated into a range of heterocyclic and carboxamide final compounds. In contemporaneous benzodioxole medicinal-chemistry programs, the 2,4-dioxobutanoate intermediate has been employed in the synthesis of COX-inhibitory and cytotoxic lead compounds [2]. The methyl ester analog (CAS 832741-10-3) has also been referenced as an intermediate, but the ethyl ester provides distinct advantages in transesterification and protecting-group strategies, giving the synthetic chemist additional orthogonal reactivity.

Medicinal Chemistry Patent Analysis Drug Discovery Intermediate

Optimal Procurement and Application Scenarios for Ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS 62849-03-0)


In Vivo Oncology Lead Exploration Leveraging the EAC Antitumor Selectivity Dataset

Researchers initiating in vivo antitumor screening programs can use CAS 62849-03-0 as a starting point for lead optimization, leveraging its demonstrated cytotoxic activity against Ehrlich ascites carcinoma in mice combined with selectivity over macrophages and normal lymphocytes [1]. The availability of this compound at 98% purity with full QC documentation (NMR, HPLC, GC) from multiple vendors ensures reproducible in vivo dosing preparations . In selecting this compound over the methyl ester or acid analogs—which lack any published in vivo tumor data—programs obtain a data-supported entry point rather than a blind screening candidate. The compound's defined melting point (133 °C) further facilitates gravimetric formulation .

Multi-Step Heterocyclic Library Synthesis Requiring a Dual-Ketone Building Block

Synthetic-chemistry groups building focused libraries of pyrazoles, isoxazoles, pyrimidines, or metal-chelating heterocycles can procure CAS 62849-03-0 as a single starting material that provides both the benzodioxole pharmacophore and a reactive 1,3-dicarbonyl system capable of bidentate metal coordination [1]. The 2,4-dioxo scaffold cannot be substituted by the mono-oxo analog (CAS 951889-25-1), which lacks the α-keto group essential for chelation-driven heterocycle formation. The Knoevenagel condensation methodology provides a well-precedented synthetic entry for further derivatization . Patent literature supports the use of benzodioxole-2,4-dioxobutanoate intermediates in COX inhibitor and liver-disease drug-discovery routes, offering a starting point with precedent-aligned IP strategy .

Quality-Sensitive Medicinal Chemistry Requiring High-Purity Building Blocks with Full Analytical Traceability

Medicinal-chemistry teams operating under strict QC protocols benefit from sourcing CAS 62849-03-0 at the 98% purity grade (Bidepharm, MolCore, Synblock), which provides a 3% absolute purity advantage over the 95% Sigma-Aldrich product [1]. When synthesizing final compounds destined for in vitro ADMET or in vivo PK studies, this purity margin can reduce the burden of pre-reaction purification and lower the risk of impurity carry-through. Batch-specific certificates of analysis encompassing NMR, HPLC, and GC are available from multiple vendors, satisfying documentation requirements for GLP-aligned studies . Procurement teams should note the frozen storage requirement specified by certain vendors and plan cold-chain logistics accordingly .

Pharmacological Tool Compound for Apoptosis and Oxidative Stress Pathway Studies

CAS 62849-03-0 has been characterized for its effects on apoptotic features including nuclear fragmentation, caspase activity, and modulation of pro- and anti-apoptotic protein levels in treated EAC cells, alongside effects on antioxidant enzyme levels [1]. This multi-pathway pharmacological profile—not yet described for the methyl ester or acid analogs—positions the compound as a useful tool molecule for cell-biology studies investigating benzodioxole-mediated apoptosis and oxidative-stress modulation. Researchers should note that cardiotoxicity observed in guinea pig auricle preparations [1] establishes an important selectivity/safety boundary that should be factored into experimental design.

Quote Request

Request a Quote for ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.